![molecular formula C14H24N2O3S B2882009 N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide CAS No. 1216807-67-8](/img/structure/B2882009.png)
N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a series of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride (HTCC) samples with various degrees of quaternization ranging from 12.4 to 43.7% was synthesized . The structures and properties of HTCC were investigated by FT-IR, (1)H NMR, conductometric titration, and XRD analysis . Another efficient chiral synthesis of ®-N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl]-butanamide with high enantioselectivity was reported .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, “N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide” has a linear formula of C14H22N2O3 . Another compound “{2-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}(phenyl)methanone hydrochloride” has a linear formula of C19H24ClNO3 .Scientific Research Applications
Gene Delivery
The compound has been used in the formation of polyplexes for the efficient delivery of plasmid DNA. It was used for the delivery of a plasmid encoding the interleukin-12 (IL-12) gene. The level of hIL-12 production following the transfection of the cells with HTCS polyplexes was significantly higher than with CS and polyethylenimine polyplexes .
Immune-Enhancing Adjuvant
This compound has been evaluated as an immune-enhancing adjuvant for the hepatitis E virus (HEV) recombinant polypeptide vaccine. Animal experiments showed that it provides adjuvant activity when co-administered with the HEV recombinant polypeptide vaccine .
Formation of Polyplexes
It has been used in the formation of polyplexes with nucleic acids. These polyplexes are considered promising polymeric gene carriers .
Transfection Efficiency
The compound has been evaluated for its transfection efficiency. It was found to have a high transfection efficiency, which is beneficial for gene therapy applications .
Cytotoxicity
The cytotoxicity of the compound has been studied. It was found to have low cytotoxicity, making it a safe option for various applications .
Use in Nanoparticles
The compound has been used in the synthesis of nanoparticles. These nanoparticles can be used for various applications, including drug delivery .
Safety and Hazards
Future Directions
Quaternized chitosan compounds, which are related to “N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide”, have been the subject of recent research due to their improved properties such as water solubility, antimicrobial activity, mucoadhesiveness, and permeability . These properties enable their application mainly in the biomedical and pharmaceutical areas . Future prospects regarding the field of quaternized chitosans include further exploration of less explored compounds .
Mechanism of Action
Mode of Action
Nipradilol interacts with its targets by blocking the α1 and β-adrenergic receptors . This blocking action inhibits the binding of norepinephrine and epinephrine to these receptors, thereby reducing the physiological responses mediated by these neurotransmitters . Additionally, Nipradilol has a nitric oxide (NO) donative action , which means it can release nitric oxide, a potent vasodilator, contributing to its therapeutic effects .
Biochemical Pathways
The blocking of α1 and β-adrenergic receptors by Nipradilol affects several biochemical pathways. It reduces the intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a decrease in the contractility of the heart and smooth muscle tissues . The release of nitric oxide by Nipradilol activates the guanylate cyclase pathway, leading to the production of cyclic guanosine monophosphate (cGMP), which further promotes vasodilation .
Pharmacokinetics
It is known that nipradilol can penetrate the posterior retina after topical application , suggesting that it has good ocular bioavailability
Result of Action
The combined α1, β-adrenergic receptor blocking, and nitric oxide donative actions of Nipradilol result in a decrease in intraocular pressure . This makes it an effective treatment for glaucoma . Additionally, Nipradilol has been shown to have a neuroprotective effect, reducing N-methyl-D-aspartate (NMDA)-induced retinal damage in rats .
properties
IUPAC Name |
N-[2-hydroxy-3-(propan-2-ylamino)propyl]-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-11(2)15-9-13(17)10-16(4)20(18,19)14-7-5-12(3)6-8-14/h5-8,11,13,15,17H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQULWQERGQJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CNC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide |
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